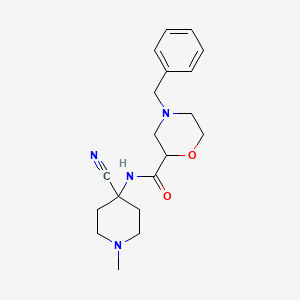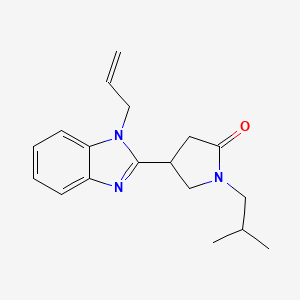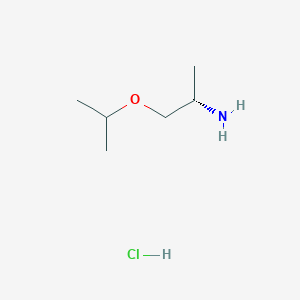
4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide, also known as BNTX, is a selective antagonist of the δ-subunit-containing GABA-A receptor. It has been extensively studied for its potential therapeutic use in various neurological and psychiatric disorders.
作用机制
4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide selectively binds to the δ-subunit-containing GABA-A receptor, which is primarily expressed in the hippocampus and other regions of the brain associated with learning and memory. By blocking this receptor, this compound modulates the activity of the GABAergic system, which plays a critical role in regulating neuronal excitability and neurotransmission. This mechanism of action is thought to underlie the therapeutic effects of this compound in various neurological and psychiatric disorders.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing anxiety-like behavior in animal models, increasing the release of dopamine in the brain, and reducing the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This compound has also been shown to have analgesic properties and may be useful in the treatment of chronic pain.
实验室实验的优点和局限性
The selective binding of 4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide to the δ-subunit-containing GABA-A receptor makes it a useful tool for investigating the role of this receptor in various neurological and psychiatric disorders. However, the limited availability of this compound and its relatively high cost can be a limitation for lab experiments. In addition, the effects of this compound may vary depending on the dose and route of administration, which can complicate experimental design and interpretation.
未来方向
There are several future directions for research on 4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide. One area of interest is the development of more selective and potent δ-subunit-containing GABA-A receptor antagonists, which could have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of the role of the δ-subunit-containing GABA-A receptor in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, the use of this compound in combination with other drugs or therapies may be explored as a potential treatment strategy for various disorders.
合成方法
The synthesis of 4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide involves several steps, including the preparation of 4-benzylmorpholine-2-carboxylic acid, which is then reacted with 4-cyano-1-methylpiperidine to form the intermediate product. This intermediate is then reacted with benzyl chloroformate to produce the final product, this compound. The synthesis of this compound has been extensively studied and optimized, resulting in a reliable and efficient method for producing the compound.
科学研究应用
4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide has been studied for its potential therapeutic use in various neurological and psychiatric disorders, including anxiety, depression, and addiction. It has also been shown to have analgesic properties and may be useful in the treatment of chronic pain. This compound has been used in animal studies to investigate the role of the δ-subunit-containing GABA-A receptor in these disorders and to explore its potential as a therapeutic target.
属性
IUPAC Name |
4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-22-9-7-19(15-20,8-10-22)21-18(24)17-14-23(11-12-25-17)13-16-5-3-2-4-6-16/h2-6,17H,7-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSIFOQXNYLADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)NC(=O)C2CN(CCO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide](/img/structure/B3017464.png)

![3-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide](/img/structure/B3017467.png)




![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B3017476.png)





![Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B3017486.png)